Kisspeptin-10, rat Kisspeptin-10, rat Endogenous ligand for the rodent kisspeptin receptor (KISS1, GPR54). Rodent analog of the C-terminal KiSS-1 peptide, KiSS-1112-121 (Kisspeptin 10).
Brand Name: Vulcanchem
CAS No.: 478507-53-8
VCID: VC0013305
InChI: InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Molecular Formula: C63H83N17O15
Molecular Weight: 1318.461

Kisspeptin-10, rat

CAS No.: 478507-53-8

Cat. No.: VC0013305

Molecular Formula: C63H83N17O15

Molecular Weight: 1318.461

* For research use only. Not for human or veterinary use.

Kisspeptin-10, rat - 478507-53-8

CAS No. 478507-53-8
Molecular Formula C63H83N17O15
Molecular Weight 1318.461
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Standard InChI InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Standard InChI Key HVPGTDOCSYBNFC-INXYWQKQSA-N
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Physiological Functions of Kisspeptin-10

Reproductive System Regulation

Kisspeptins are recognized as potent activators of the hypothalamus-pituitary-gonadal (HPG) axis, with significant implications for reproductive physiology. Kisspeptin-10 potently stimulates gonadotropin-releasing hormone (GnRH) release and luteinizing hormone (LH) secretion, even during the pre-pubertal period . This critical role in reproductive regulation has been demonstrated through multiple experimental models where kisspeptin-10 administration shows significant effects on hormonal cascades controlling fertility.

Research has demonstrated that kisspeptin-10 treatment can restore gonadal function in hypothyroid male rats, improving testicular and seminal vesicle morphology, enhancing sperm morphology and motility, reversing elevated prolactin levels, and increasing LH and testosterone concentrations . These findings highlight kisspeptin-10's potential therapeutic applications in reproductive disorders, particularly those associated with hormonal imbalances.

Neurological Functions and Mood Regulation

Beyond its reproductive role, kisspeptin is expressed in limbic and paralimbic brain regions—areas associated with emotional processing and behavior regulation . Research has revealed that kisspeptin-10 exhibits antidepressant-like effects in rodent models, with these effects being mediated through GPR54 receptors. Studies utilizing forced swimming tests (FST) have demonstrated that kisspeptin antagonist peptide 234 can reverse these antidepressant-like effects, confirming the specificity of the response .

The neurological effects of kisspeptin-10 appear to involve interactions with both adrenergic and serotonergic systems. Experimental evidence indicates that "the anti-depressant-like effects of kisspeptin, at least in part, are mediated by an interaction of the alpha-2 adrenergic and 5-HT2 serotonergic receptors" . This suggests a complex neural mechanism underlying kisspeptin-10's mood-regulating properties.

Effects on Synaptic Transmission

Kisspeptin-10 demonstrates significant neuromodulatory activity at the synaptic level. Research using whole-cell patch-clamp recordings from rat brain slice preparations has shown that kisspeptin-10 application (100 nM-1 μM) significantly increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in a dose-dependent manner without affecting their amplitude . This indicates that kisspeptin-10 enhances presynaptic glutamate release rather than modifying postsynaptic sensitivity.

The kisspeptin-10-induced potentiation of mEPSCs is significantly attenuated by prior exposure to kisspeptin receptor antagonist kisspeptin-234 (100 nM) and to protein kinase C inhibitor bisindolylmaleimide I (20 nM) . These findings suggest that kisspeptin-10 regulates synaptic inputs to magnocellular neurosecretory cells in the supraoptic nucleus through specific receptor-mediated mechanisms involving protein kinase C signaling pathways.

Cardiovascular Effects

Kisspeptin-10 exhibits notable effects on cardiac function and metabolism. Studies have identified expression of kisspeptin and its corresponding receptor in rat, mouse, and human hearts . Experimental investigation of cardiac histomorphology after kisspeptin-10 treatment has revealed significant structural changes, including "irregular wavy contractions through HE staining and increased fibrosis around the heart cells through Masson staining" .

Metabonomics approaches using GC/TOF-MS have detected alterations in cardiac metabolites following kisspeptin-10 administration, suggesting impacts on myocardial energy metabolism . Transmission electron microscopy observations of mitochondrial structure further support the notion that kisspeptin-10 influences cardiac energy metabolism pathways. These findings collectively indicate that kisspeptin-10 may have important implications for cardiovascular physiology and potentially pathophysiology.

Experimental Research Methodologies and Findings

Cardiac Metabolism Studies

Investigations into kisspeptin-10's effects on cardiac metabolism have employed sophisticated methodological approaches. In one study, rats received daily subcutaneous injections of kisspeptin-10 (40 nmol/200 μL) for seven consecutive days, with control animals receiving equivalent volumes of saline . Following treatment, cardiac tissue and serum samples were collected and analyzed using various techniques including histopathological staining, transmission electron microscopy, GC/TOF-MS metabonomics, gene chip microarray analysis, RT-PCR, and Western blotting .

This multi-faceted approach revealed that kisspeptin-10 administration induces significant changes in cardiac histomorphology and metabolism. The observed alterations in mitochondrial structure suggested perturbations in energy metabolism pathways, while gene expression analysis identified potential molecular mechanisms underlying these effects . These findings expand our understanding of kisspeptin-10's extra-reproductive functions and highlight its potential relevance to cardiovascular medicine.

Neuropsychological Testing Protocols

Studies examining kisspeptin-10's antidepressant-like effects have utilized established behavioral testing paradigms. The forced swimming test (FST), a widely recognized model for assessing antidepressant efficacy in rodents, has demonstrated that kisspeptin-10 reduces immobility time—an indicator of antidepressant-like effects .

To elucidate the mechanisms underlying these effects, researchers have employed pharmacological antagonists including peptide 234 (a kisspeptin antagonist), yohimbine (an alpha-2 adrenergic receptor antagonist), and cyproheptadine (a non-selective 5-HT2 serotonergic receptor antagonist) . The antagonist studies revealed that kisspeptin-10's antidepressant-like effects are mediated by GPR54 receptors and involve interactions with both adrenergic and serotonergic signaling systems. This mechanistic insight provides valuable direction for potential therapeutic applications in mood disorders.

Electrophysiological Recording Techniques

Research examining kisspeptin-10's effects on synaptic transmission has employed sophisticated electrophysiological methods. In vitro whole-cell patch-clamp recordings from slice preparations of rat brain have allowed precise measurements of miniature excitatory postsynaptic currents (mEPSCs) in the supraoptic nucleus .

These experimental approaches have demonstrated that kisspeptin-10 application (100 nM-1 μM) significantly increases mEPSC frequency without affecting amplitude, indicating a presynaptic mechanism of action . Pharmacological studies using kisspeptin receptor antagonist kisspeptin-234 and protein kinase C inhibitor bisindolylmaleimide I have further elucidated the signaling pathways involved in kisspeptin-10's neuromodulatory effects . These findings contribute to our understanding of how kisspeptin-10 influences neural communication at the synaptic level.

Radioimmunoassay Quantification

The development of specific radioimmunoassay techniques has enabled precise quantification of kisspeptin in biological samples. The rabbit kisspeptin-10 polyclonal antibody used in these assays has demonstrated the ability to detect markedly diminished immunoreactivity in Kiss1−/− mice, confirming its specificity . Assay parameters reveal a sensitivity of 0.81±0.12 fmol/tube (mean ± SEM) with 95% confidence, and a least detectable tissue concentration of <1.21 fmol/tube .

Table 1: Radioimmunoassay Parameters for Kisspeptin Quantification

ParameterValue
Sensitivity0.81±0.12 fmol/tube
Least detectable concentration<1.21 fmol/tube
Midrange18.14 fmol/tube
Inter-assay variation8.2%±0.7
Intra-assay variation6.8%±1.7
Recovery from tissue homogenate78-96%

The assay demonstrates 100% cross-reactivity to both rodent kisspeptin-10 and rodent kisspeptin-52, with dilution curves for hypothalamic extract showing near-parallel relationships to standard kisspeptin-10 and kisspeptin-52 . These analytical capabilities provide essential tools for investigating kisspeptin-10's physiological roles and potential therapeutic applications.

Therapeutic Applications of Kisspeptin-10

Treatment for Hypothyroidism-Induced Reproductive Dysfunction

Research has demonstrated kisspeptin-10's potential as a treatment for hypothyroidism-induced reproductive dysfunction. Studies in hypothyroid male rats have shown that kisspeptin-10 administration can restore testicular and seminal vesicle morphology, improve sperm quality parameters including morphology and motility, reverse elevated prolactin levels, and increase LH and testosterone concentrations .

Table 2: Effects of Kisspeptin-10 Treatment in Hypothyroid Rats

ParameterHypothyroid RatsHypothyroid Rats + Kisspeptin-10
Testicular morphologyCompromisedRestored
Seminal vesicle morphologyReducedImproved
Sperm morphologyCompromisedImproved
Sperm motilityDecreasedIncreased
Plasma prolactin levelsElevatedNormalized
LH levelsDecreasedIncreased
Testosterone levelsDecreasedIncreased
Kiss1 expression (testis)ReducedIncreased
Kiss1r expression (testis)ReducedIncreased

At the molecular level, kisspeptin-10 treatment increases testicular expression of Kiss1, Kiss1r, Fshr, and Nr5a1 genes and enhances pituitary Kiss1 expression in hypothyroid rats . These findings suggest that kisspeptin-10 may offer therapeutic benefits for reproductive dysfunction associated with hypothyroidism by restoring multiple components of the reproductive axis.

Cardiovascular Applications

The identified effects of kisspeptin-10 on cardiac metabolism and structure suggest potential applications in cardiovascular medicine. Research has demonstrated that kisspeptin-10 administration influences cardiac histomorphology and metabolic profiles, indicating possible roles in cardiac pathophysiology or adaptation .

While these findings are preliminary, they open avenues for investigating kisspeptin-10's potential in addressing specific cardiovascular conditions. The expression of kisspeptin and its receptor in cardiac tissue across multiple species (rat, mouse, and human) supports the translational relevance of these findings . Further research is needed to fully characterize the cardiovascular effects of kisspeptin-10 and determine its therapeutic potential in this domain.

Redox Status Improvement

Recent research indicates that kisspeptin-10 improves testicular redox status in hypothyroid rats . While specific mechanisms remain under investigation, this finding suggests potential applications in conditions characterized by oxidative stress. The ability to modulate redox balance could contribute to kisspeptin-10's beneficial effects on reproductive function in hypothyroid states and potentially extend to other conditions where oxidative damage plays a pathophysiological role.

Experimental Protocols for Kisspeptin-10 Administration

Dosage and Administration Routes

Future Research Directions

Clinical Translation Opportunities

The promising preclinical findings regarding kisspeptin-10's effects on reproductive function, mood regulation, and cardiac metabolism present opportunities for clinical translation. Future research should focus on developing human-compatible formulations and delivery methods, establishing optimal dosing regimens, and conducting initial safety studies.

For reproductive applications, clinical trials might first target specific conditions such as hypothyroidism-induced reproductive dysfunction, where preclinical evidence is strongest . For neuropsychiatric applications, initial studies might explore kisspeptin-10's effects on mood and anxiety in healthy volunteers before progressing to patient populations with depressive disorders .

Mechanism Elucidation Priorities

Despite significant advances in understanding kisspeptin-10's biological activities, several mechanistic questions remain unresolved. Future research should prioritize further elucidation of the molecular pathways mediating kisspeptin-10's effects across different physiological systems. Particular attention should be directed toward understanding the downstream signaling cascades activated by GPR54 receptor stimulation in different tissues and cell types.

Additional research is also needed to fully characterize kisspeptin-10's interactions with other neurotransmitter systems, particularly in the context of mood regulation . Similarly, the mechanisms underlying kisspeptin-10's effects on cardiac metabolism and redox status warrant further investigation to identify potential therapeutic targets .

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